molecular formula C13H26O2 B14451259 [(2S,3R)-3-decyloxiran-2-yl]methanol CAS No. 74985-25-4

[(2S,3R)-3-decyloxiran-2-yl]methanol

Cat. No.: B14451259
CAS No.: 74985-25-4
M. Wt: 214.34 g/mol
InChI Key: WTHQANRNUUMWPW-OLZOCXBDSA-N
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Description

[(2S,3R)-3-decyloxiran-2-yl]methanol is a chiral compound with significant importance in organic chemistry. It features an oxirane ring (epoxide) and a hydroxyl group, making it a versatile intermediate in various chemical reactions. The stereochemistry of this compound is defined by its (2S,3R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3R)-3-decyloxiran-2-yl]methanol typically involves the epoxidation of alkenes followed by the introduction of a hydroxyl group. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide (TBHP) as the oxidant and titanium isopropoxide as the catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of robust chiral catalysts and optimized reaction conditions is crucial for maintaining high enantioselectivity and purity.

Chemical Reactions Analysis

Types of Reactions

[(2S,3R)-3-decyloxiran-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The epoxide ring can be reduced to form diols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide ring under mild conditions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Diols.

    Substitution: Various functionalized alcohols, amines, and ethers.

Scientific Research Applications

[(2S,3R)-3-decyloxiran-2-yl]methanol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Serves as a precursor for the synthesis of bioactive compounds.

    Medicine: Investigated for its potential in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2S,3R)-3-decyloxiran-2-yl]methanol involves its reactivity as an epoxide and alcohol. The epoxide ring can undergo ring-opening reactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks. These properties make it a versatile intermediate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-3-decyloxiran-2-yl]methanol: The enantiomer of [(2S,3R)-3-decyloxiran-2-yl]methanol with opposite stereochemistry.

    (2S,3S)-3-decyloxiran-2-yl]methanol: A diastereomer with different spatial arrangement.

    (2R,3R)-3-decyloxiran-2-yl]methanol: Another diastereomer with different spatial arrangement.

Uniqueness

This compound is unique due to its specific (2S,3R) configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.

Properties

CAS No.

74985-25-4

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

[(2S,3R)-3-decyloxiran-2-yl]methanol

InChI

InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-12-13(11-14)15-12/h12-14H,2-11H2,1H3/t12-,13+/m1/s1

InChI Key

WTHQANRNUUMWPW-OLZOCXBDSA-N

Isomeric SMILES

CCCCCCCCCC[C@@H]1[C@@H](O1)CO

Canonical SMILES

CCCCCCCCCCC1C(O1)CO

Origin of Product

United States

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